molecular formula C20H24N2O2 B6972793 N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6972793
M. Wt: 324.4 g/mol
InChI Key: ANUZPOPIZFHYHQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a pyridinylmethyl group attached to a butanamide backbone

Properties

IUPAC Name

N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(17-3-7-19(24-2)8-4-17)13-20(23)22(18-5-6-18)14-16-9-11-21-12-10-16/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUZPOPIZFHYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor, the cyclopropyl group can be introduced through cyclopropanation reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through nucleophilic substitution reactions.

    Formation of the Butanamide Backbone: The final step involves the formation of the amide bond through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide” include other amides with cyclopropyl, methoxyphenyl, and pyridinyl groups. Examples include:

  • N-cyclopropyl-3-(4-methoxyphenyl)butanamide
  • N-(pyridin-4-ylmethyl)-3-(4-methoxyphenyl)butanamide

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.

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